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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical use of NR-V04, a

first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor

subfamily 4 group A member 1 (NR4A1). NR-V04 represents a novel immunotherapeutic

strategy by targeting the tumor microenvironment (TME) to enhance anti-cancer immune

responses.[1][2][3][4][5]

Introduction to NR-V04
NR-V04 is a small molecule that induces the degradation of NR4A1, a key protein implicated in

suppressing the body's immune response to cancer.[6] By eliminating NR4A1, NR-V04
effectively "releases the brakes" on the immune system, allowing it to recognize and attack

cancer cells.[6] This PROTAC has demonstrated significant anti-tumor activity in various

preclinical models, including melanoma and colon cancer.[6][7]

Mechanism of Action
NR-V04 functions by hijacking the cell's natural protein disposal system. It facilitates the

formation of a ternary complex between NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin

ligase.[7] This proximity leads to the ubiquitination of NR4A1, marking it for degradation by the

proteasome.[5][7] The degradation of NR4A1 within the TME leads to a cascade of anti-tumor

immune effects.
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Caption: Mechanism of action of NR-V04 leading to anti-tumor effects.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of NR-V04.

Table 1: In Vitro NR4A1 Degradation
Cell Line Cancer Type

DC50 (nM) after
16h

Reference

CHL-1 Human Melanoma 228.5 [1][5][7]

A375 Human Melanoma 518.8 [1][5][7]

Table 2: In Vivo Efficacy in Mouse Models
Tumor Model Mouse Strain

Treatment
Regimen

Outcome Reference

MC38 C57BL/6
1.8 mg/kg, i.p.,

twice weekly

Significant tumor

growth inhibition
[5][7]

Yummer1.7 C57BL/6
1.8 mg/kg, i.p.,

twice weekly

Significant tumor

growth inhibition
[5][7]

B16F10 C57BL/6
1.8 mg/kg, i.p.,

twice weekly

Significant tumor

growth inhibition
[5][7]

Table 3: In Vivo Pharmacodynamic and Safety Profile
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Parameter Model Treatment Observation Reference

NR4A1

Degradation

MC38 tumor-

bearing mice

Two doses of 1.8

mg/kg

Sustained

degradation for

at least 3 days

[2]

Immune Cell

Modulation

B16F10 tumor-

bearing mice

Two doses of

NR-V04

Tumor-infiltrating

B220+ cells

increased from

14.7% to 30.1%

[5][7]

Toxicity
Healthy

C57BL/6J mice
Up to 5 mg/kg

No significant

changes in body

weight or

complete blood

count

[5]

Experimental Protocols
The following are detailed protocols for key experiments involving NR-V04.

Protocol 1: In Vitro NR4A1 Degradation Assay
This protocol details the procedure to determine the in vitro degradation of NR4A1 in cancer

cell lines following NR-V04 treatment.

Start Seed Cancer Cells
(e.g., CHL-1, A375)

Treat with NR-V04
(Dose-response)

Incubate
(e.g., 16 hours) Lyse Cells Western Blot Analysis

(NR4A1, VHL, Loading Control)
Quantify Protein Levels

& Calculate DC50 End

Click to download full resolution via product page

Caption: Workflow for in vitro NR4A1 degradation assay.

Human melanoma cell lines (e.g., CHL-1, A375)

Complete cell culture medium

NR-V04 (stock solution in DMSO)
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DMSO (vehicle control)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-NR4A1, anti-VHL, anti-loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system for western blots

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of treatment.

Treatment: The following day, treat the cells with increasing concentrations of NR-V04 (e.g.,

0-1000 nM). Include a DMSO-only control.

Incubation: Incubate the cells for 16 hours at 37°C in a CO2 incubator.

Cell Lysis:

Wash the cells once with ice-cold PBS.

Add 100-200 µL of ice-cold lysis buffer to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Add ECL substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

NR4A1 band intensity to the loading control. Calculate the DC50 value by plotting the

percentage of NR4A1 degradation against the log concentration of NR-V04.

Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol describes how to assess the anti-tumor efficacy of NR-V04 in a syngeneic mouse

model.
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Caption: Workflow for in vivo tumor growth inhibition study.

C57BL/6 mice (6-8 weeks old)

Syngeneic tumor cells (e.g., B16F10 melanoma, MC38 colon adenocarcinoma)

Sterile PBS

NR-V04

Vehicle solution (e.g., 5% DMSO/3% Tween 80 in PBS)

Syringes and needles for injection

Calipers for tumor measurement

Animal scale

Tumor Cell Inoculation: Subcutaneously inject the desired number of tumor cells (e.g., 5 x

10^5 B16F10 cells) in 100 µL of sterile PBS into the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice daily for tumor growth.

Randomization: Once tumors become palpable (approximately 50-100 mm³), randomize the

mice into treatment and vehicle control groups (n=5-10 mice per group).

Treatment Administration:

Prepare the NR-V04 formulation at the desired concentration (e.g., for a 1.8 mg/kg dose).

Administer NR-V04 or vehicle via intraperitoneal (i.p.) injection.
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Repeat the treatment as per the desired schedule (e.g., twice a week).[7]

Data Collection:

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using

the formula: (Length x Width²) / 2.

Record the body weight of each mouse at the same frequency.

Endpoint: Continue the experiment until the tumors in the control group reach the

predetermined endpoint size (e.g., 2 cm in diameter) or signs of morbidity are observed, in

accordance with institutional animal care and use committee (IACUC) guidelines.

Data Analysis: Plot the average tumor volume for each group over time. Perform statistical

analysis (e.g., two-way ANOVA) to compare the tumor growth between the treatment and

control groups.

Safety and Toxicology
NR-V04 has demonstrated an excellent safety profile in preclinical mouse models.[4][5][7] In

toxicity studies, administration of NR-V04 at doses up to 5 mg/kg did not result in any

significant changes in body weight or hematological parameters.[5]

Protocol 3: Acute Toxicity Study
This protocol provides a framework for assessing the acute toxicity of NR-V04 in mice.

Healthy C57BL/6 mice (male and female)

NR-V04

Vehicle solution

Equipment for blood collection (e.g., EDTA-coated tubes)

Hematology analyzer

Dosing: Administer single or multiple doses of NR-V04 (e.g., 2 mg/kg and 5 mg/kg) and

vehicle to different groups of mice.[7]
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Observation: Monitor the animals for any clinical signs of toxicity, changes in behavior, and

mortality for at least 7 days.

Body Weight: Record the body weight of each animal before dosing and at regular intervals

throughout the study.

Hematology:

At selected time points (e.g., day 1, 4, and 7), collect blood samples via a suitable method

(e.g., retro-orbital or cardiac puncture at termination).

Perform a complete blood count (CBC) analysis to assess parameters such as white blood

cell count, red blood cell count, platelets, and hemoglobin.

Data Analysis: Compare the body weight changes and hematological parameters between

the NR-V04-treated groups and the vehicle control group using appropriate statistical tests.

Conclusion
NR-V04 is a promising immunotherapeutic agent with a well-defined mechanism of action and

a favorable safety profile in preclinical models. The protocols and data presented here provide

a solid foundation for researchers to further investigate the therapeutic potential of NR-V04 in

various cancer models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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